molecular formula C10H7ClO2S2 B1526169 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride CAS No. 1250693-54-9

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

Cat. No. B1526169
M. Wt: 258.7 g/mol
InChI Key: PLCXMUHRZXDKLU-UHFFFAOYSA-N
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Description

“3-(Thiophen-2-yl)benzene-1-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a thiophene ring, which is a five-member aromatic ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of thiophene derivatives, including “3-(Thiophen-2-yl)benzene-1-sulfonyl chloride”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “3-(Thiophen-2-yl)benzene-1-sulfonyl chloride” is C10H7ClO2S2 . It has a molecular weight of 258.75 g/mol .


Chemical Reactions Analysis

Thiophene, the core structure in “3-(Thiophen-2-yl)benzene-1-sulfonyl chloride”, is known to undergo a variety of substitution reactions . These include electrophilic, nucleophilic, and radical reactions . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .

Scientific Research Applications

Synthesis Applications

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride has been utilized in various synthesis applications, highlighting its versatility in chemical reactions:

  • Synthesis of Benzothienoquinolines

    It reacts with nitrobenzene derivatives to form benzothienoquinolines. The use of potassium tert-butoxide and chlorotrimethylsilane facilitates this transformation, yielding compounds like 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines (Nowacki & Wojciechowski, 2017).

  • Nonlinear Optical Materials

    The compound plays a role in synthesizing conjugated thiophene compounds with methylsulfonyl and phenylsulfonyl acceptors. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for nonlinear optical materials (Chou et al., 1996).

  • Organic Solar Cells

    A study used a sulfonyl-containing end-capping moiety, benzothiophene dioxide, for the nonfullerene acceptor ITBC. It demonstrated extended UV–vis absorption, low molecular orbital energy levels, and a power conversion efficiency of 4.17% in organic solar cells, indicating the compound's utility in photovoltaic applications (Cao et al., 2018).

  • Biologically Active Precursors

    The compound is noted as a precursor for synthesizing biologically active sulfur-containing heterocyclic compounds, with its structure being stabilized by specific hydrogen bonds (Khan et al., 2010).

  • Water-Soluble Polymers

    A derivative, 4-(thiophen-3-yl methyleneamino)benzene sulfonate (ThSA), was synthesized and electrochemically polymerized to yield a water-soluble and self-doped polymer, PThSA, showing potential in various applications due to its solubility and conductive properties (Turac et al., 2008).

properties

IUPAC Name

3-thiophen-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCXMUHRZXDKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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